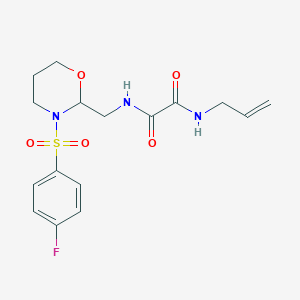
4-(2,6-二氯苯氧基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O3 . It has an average mass of 249.091 Da and a monoisotopic mass of 248.000702 Da . It is also known by other names such as Butanoic acid, 4-(2,6-dichlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of 4-(2,6-dichlorophenoxy)butanoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-(2,6-dichlorophenoxy)butanoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 407.7±35.0 °C at 760 mmHg, and a flash point of 200.3±25.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 181.5±3.0 cm3 .科学研究应用
对土壤和有机质的吸附
4-(2,6-二氯苯氧基)丁酸与其他苯氧基除草剂在与土壤、有机质和矿物质相互作用时表现出明显的吸附特性。对吸附实验的全面审查建立了一个土壤-水分配系数数据库,表明这些除草剂(包括 4-(2,6-二氯苯氧基)丁酸)对各种土壤和沉积物类型的亲和力。这种相互作用对于了解除草剂的环境归宿和迁移至关重要,有机质和氧化铁被确定为环境中苯氧基除草剂的重要吸附剂 (Werner、Garratt 和 Pigott,2012)。
农药工业废水的处理
农药生产行业会产生含有毒污染物的废水,包括 4-(2,6-二氯苯氧基)丁酸。处理这种废水对于防止环境污染至关重要。生物工艺和颗粒活性炭已被确定为去除高达 80-90% 这些化合物的高效方法,突出了适当的废水处理技术在减轻环境影响中的重要性 (Goodwin、Carra、Campo 和 Soares,2018)。
环境归宿和生态毒理学效应
研究已经广泛涵盖了密切相关的除草剂 2,4-二氯苯氧基乙酸 (2,4-D) 的环境归宿、行为和生态毒理学效应。这些研究提供了对 4-(2,6-二氯苯氧基)丁酸在各种环境基质(如土壤、水和空气)中的持久性的见解,以及它对非目标生物的潜在毒性作用。了解此类除草剂的环境行为对于评估它们对生态系统的影响并制定适当的缓解策略至关重要 (Islam 等人,2017)。
微生物降解和生物修复
微生物在 2,4-D 降解中的作用及其对环境生物修复的影响已得到综述,为 4-(2,6-二氯苯氧基)丁酸的潜在微生物降解途径提供了宝贵的见解。这项研究强调了微生物群落对解毒受苯氧基除草剂污染的环境的重要性,并提出了通过微生物操作增强生物修复策略的途径 (Magnoli 等人,2020)。
毒性和暴露评估
对与 4-(2,6-二氯苯氧基)丁酸具有结构相似性的 2,4-D 的生物监测和流行病学文献的全面审查,提供了对人类暴露水平和健康风险评估的见解。这些信息对于了解与接触苯氧基除草剂有关的潜在风险以及制定安全准则和暴露限值以保护人类健康至关重要 (Burns 和 Swaen,2012)。
安全和危害
作用机制
Target of Action
4-(2,6-dichlorophenoxy)butanoic Acid is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in various crops .
Mode of Action
The compound is absorbed through the foliage of plants and is readily translocated via symplasm, including the phloem, to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . The active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .
Biochemical Pathways
The primary biochemical pathway affected by 4-(2,6-dichlorophenoxy)butanoic Acid is the nucleic acid metabolism pathway . This disruption leads to inhibited growth at the tips of stems and roots, affecting the normal development and growth of the plant .
Pharmacokinetics
It is known that the compound is herbicidally inactive , indicating that it may require metabolic activation to exert its herbicidal effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of 4-(2,6-dichlorophenoxy)butanoic Acid is the inhibition of growth at the tips of stems and roots of the targeted plants . This leads to the death of the plant, effectively controlling the population of the targeted weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,6-dichlorophenoxy)butanoic Acid. It is highly soluble in water and most organic solvents . It is relatively volatile but may leach to groundwater under certain conditions . The compound’s efficacy can also be influenced by the presence of other substances in the environment, the pH of the soil, and the temperature .
属性
IUPAC Name |
4-(2,6-dichlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(12)10(7)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHXANOKSWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenoxy)butanoic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


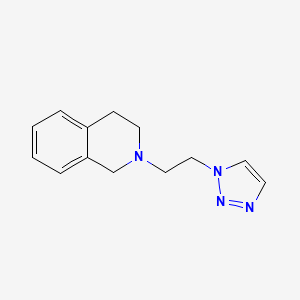
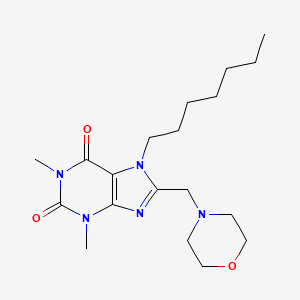
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)
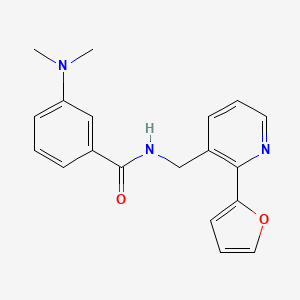
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)
![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)

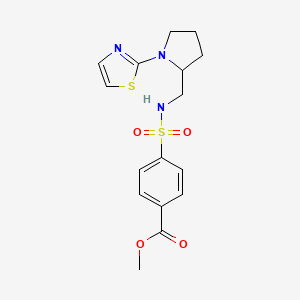
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)
![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)
